Cas no 797793-40-9 (2-(Phenylamino)pyrimidine-4-carbaldehyde)

2-(Phenylamino)pyrimidine-4-carbaldehyde is a versatile heterocyclic compound featuring a pyrimidine core substituted with a phenylamino group at the 2-position and a formyl group at the 4-position. This structure makes it a valuable intermediate in organic synthesis, particularly for constructing pharmacologically active molecules or functional materials. The aldehyde group offers reactivity for further derivatization, enabling the formation of Schiff bases, hydrazones, or other condensation products. Its phenylamino moiety may contribute to enhanced binding interactions in medicinal chemistry applications. The compound's well-defined reactivity profile and structural features make it suitable for use in drug discovery, agrochemical research, and materials science, where precise molecular modifications are required.
2-(Phenylamino)pyrimidine-4-carbaldehyde structure
797793-40-9 structure
Product Name:2-(Phenylamino)pyrimidine-4-carbaldehyde
CAS No:797793-40-9
MF:C11H9N3O
MW:199.208661794662
CID:1081993
PubChem ID:57807801
Update Time:2025-10-28

2-(Phenylamino)pyrimidine-4-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2-(Phenylamino)pyrimidine-4-carbaldehyde
    • 2-anilinopyrimidin-4-carbaldehyde
    • 2-anilinopyrimidine-4-carbaldehyde
    • 4-pyrimidinecarboxaldehyde, 2-(phenylamino)-
    • LogP
    • CS-0455900
    • SB56290
    • DTXSID30727970
    • 2-(phenylamino)pyrimidine-4-carboxaldehyde
    • 797793-40-9
    • SCHEMBL4117207
    • BWZVIOINTAHEOA-UHFFFAOYSA-N
    • DB-337788
    • Inchi: 1S/C11H9N3O/c15-8-10-6-7-12-11(14-10)13-9-4-2-1-3-5-9/h1-8H,(H,12,13,14)
    • InChI Key: BWZVIOINTAHEOA-UHFFFAOYSA-N
    • SMILES: O=CC1=CC=NC(=N1)NC1C=CC=CC=1

Computed Properties

  • Exact Mass: 199.074561919g/mol
  • Monoisotopic Mass: 199.074561919g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 204
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 54.9Ų

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2-(Phenylamino)pyrimidine-4-carbaldehyde Suppliers

Amadis Chemical Company Limited
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(CAS:797793-40-9)2-(Phenylamino)pyrimidine-4-carbaldehyde
Order Number:A1249345
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 18:56
Price ($):508
Email:sales@amadischem.com

Additional information on 2-(Phenylamino)pyrimidine-4-carbaldehyde

Introduction to 2-(Phenylamino)pyrimidine-4-carbaldehyde (CAS No. 797793-40-9)

2-(Phenylamino)pyrimidine-4-carbaldehyde, with the CAS number 797793-40-9, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound that plays a crucial role in the structure of nucleic acids and other biological molecules. The unique structure of 2-(Phenylamino)pyrimidine-4-carbaldehyde makes it an attractive candidate for various applications, including the development of novel therapeutic agents and as a building block in organic synthesis.

The chemical structure of 2-(Phenylamino)pyrimidine-4-carbaldehyde consists of a pyrimidine ring with a phenylamino group attached at the 2-position and an aldehyde group at the 4-position. This arrangement imparts specific chemical properties that are valuable in both synthetic and biological contexts. The aldehyde group, in particular, is highly reactive and can participate in a variety of chemical reactions, such as condensation, reduction, and oxidation, making it a useful intermediate in the synthesis of more complex molecules.

In recent years, significant research has been conducted to explore the potential therapeutic applications of 2-(Phenylamino)pyrimidine-4-carbaldehyde. One notable area of interest is its use as an intermediate in the synthesis of antiviral agents. Studies have shown that derivatives of this compound exhibit potent antiviral activity against a range of viral pathogens, including influenza and herpes simplex viruses. The mechanism of action is believed to involve the inhibition of viral replication through the disruption of key enzymatic processes.

Beyond antiviral applications, 2-(Phenylamino)pyrimidine-4-carbaldehyde has also been investigated for its potential as an anticancer agent. Research has demonstrated that certain derivatives can selectively target cancer cells by interfering with cell cycle progression and inducing apoptosis. The selective toxicity towards cancer cells, combined with minimal effects on normal cells, makes these compounds promising candidates for further development in oncology.

The versatility of 2-(Phenylamino)pyrimidine-4-carbaldehyde extends to its use as a building block in organic synthesis. Its reactive aldehyde group allows for the formation of various functionalized derivatives through reactions such as aldol condensation and reductive amination. These derivatives can be further modified to create complex molecules with diverse biological activities, making them valuable tools in drug discovery and development.

In addition to its direct applications in medicinal chemistry, 2-(Phenylamino)pyrimidine-4-carbaldehyde has also been used as a model compound to study fundamental chemical reactions and mechanisms. Its well-defined structure and reactivity make it an ideal candidate for mechanistic studies, providing insights into reaction pathways and conditions that can be applied to other similar compounds.

The safety profile of 2-(Phenylamino)pyrimidine-4-carbaldehyde is another important consideration. While it is generally considered safe for laboratory use under proper handling conditions, appropriate safety measures should always be followed to prevent exposure and ensure safe storage. This includes using personal protective equipment (PPE) such as gloves and goggles, working in well-ventilated areas, and disposing of waste materials according to local regulations.

In conclusion, 2-(Phenylamino)pyrimidine-4-carbaldehyde (CAS No. 797793-40-9) is a multifaceted compound with significant potential in various areas of research and development. Its unique chemical properties make it a valuable tool in medicinal chemistry, organic synthesis, and fundamental chemical studies. As research continues to uncover new applications and derivatives, the importance of this compound is likely to grow, contributing to advancements in healthcare and pharmaceutical sciences.

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Amadis Chemical Company Limited
(CAS:797793-40-9)2-(Phenylamino)pyrimidine-4-carbaldehyde
A1249345
Purity:99%
Quantity:1g
Price ($):508
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